Ethyl [(ethoxycarbonyl)oxy]acetate

Physicochemical Properties Drug Design Lead Optimization

Ethyl [(ethoxycarbonyl)oxy]acetate (CAS 41844-64-8) is a mixed carbonate–ester with the formula C₇H₁₂O₅ and a molecular weight of 176.17 g·mol⁻¹, classified as an acyloxy ester featuring both an ethoxycarbonyl (carbonate) and an acetate ester linkage. The compound is synthesized via esterification of ethyl glycolate with ethyl chloroformate under basic conditions.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 41844-64-8
Cat. No. B14651958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(ethoxycarbonyl)oxy]acetate
CAS41844-64-8
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCCOC(=O)COC(=O)OCC
InChIInChI=1S/C7H12O5/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3
InChIKeyAIBSSDFCJQYBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [(Ethoxycarbonyl)oxy]acetate (CAS 41844-64-8): Core Properties and Procurement-Grade Identity for Specialty Ester Users


Ethyl [(ethoxycarbonyl)oxy]acetate (CAS 41844-64-8) is a mixed carbonate–ester with the formula C₇H₁₂O₅ and a molecular weight of 176.17 g·mol⁻¹, classified as an acyloxy ester featuring both an ethoxycarbonyl (carbonate) and an acetate ester linkage [1]. The compound is synthesized via esterification of ethyl glycolate with ethyl chloroformate under basic conditions . Unlike simple mono-esters such as ethyl acetate or symmetrical dicarbonates such as diethyl carbonate, the heterodifunctional architecture of ethyl [(ethoxycarbonyl)oxy]acetate enables orthogonal reactivity at the carbonate and ester sites, which is critical for controlled stepwise transformations in multistep organic syntheses [2].

Why Ethyl [(Ethoxycarbonyl)oxy]acetate Cannot Be Replaced by Simple Alkyl Acetates, Glycolates, or Symmetrical Carbonates


The presence of both a carbonate and an ester group in the same α-position of the glycolic acid backbone of ethyl [(ethoxycarbonyl)oxy]acetate creates a reactivity profile that is fundamentally absent in common laboratory esters. Ethyl acetate (C₄H₈O₂, MW 88.11) and ethyl glycolate (C₄H₈O₃, MW 104.10) lack the electrophilic carbonate center required for generating acyloxyalkyl prodrug motifs, while diethyl carbonate (C₅H₁₀O₃, MW 118.13) cannot provide the acetate leaving group needed for enzymatic cleavage in vivo [1]. Patent literature explicitly demonstrates that the ethoxycarbonyloxy ester architecture is essential for achieving sustained blood levels of NSAIDs after oral administration—a property that simple esters or carbonates alone do not confer [2]. Generic substitution therefore risks loss of the bifunctional reactivity and the tailored hydrolytic release profile that justify the selection of this specialty intermediate.

Quantitative Differentiation of Ethyl [(Ethoxycarbonyl)oxy]acetate Against Closest Structural and Functional Analogs


Physicochemical Differentiation: Molecular Weight and Predicted LogP vs. Ethyl Acetate and Ethyl Glycolate

The molecular weight of ethyl [(ethoxycarbonyl)oxy]acetate (176.17 g·mol⁻¹) is 68% larger than ethyl acetate (88.11 g·mol⁻¹) and 69% larger than ethyl glycolate (104.10 g·mol⁻¹), placing it in a molecular weight range associated with improved passive membrane permeability for prodrug design [1]. In silico predictions using ADMET Predictor™ estimate a logP of approximately 1.87 for ethoxycarbonyloxy acetate esters, compared with measured logP values of 0.73 for ethyl acetate and -0.62 for ethyl glycolate [2].

Physicochemical Properties Drug Design Lead Optimization

Synthetic Orthogonality: Bifunctional Carbonate–Ester vs. Monofunctional Ethyl Acetate for Selective Stepwise Transformations

Ethyl [(ethoxycarbonyl)oxy]acetate contains two electrophilic carbonyl sites—a carbonate (ethoxycarbonyl) and an acetate ester—that exhibit differential reactivity toward nucleophiles. The carbonate carbonyl undergoes preferential nucleophilic attack under mild conditions (pH 7–9, ambient temperature) before the acetate ester, enabling chemoselective transformations that are not achievable with ethyl acetate or diethyl carbonate alone [1]. This orthogonality has been exploited in the synthesis of 1-(ethoxycarbonyloxy)ethyl prodrug esters, where the carbonate oxygen serves as the leaving group while the acetate ester remains intact until enzymatic cleavage [2].

Organic Synthesis Orthogonal Reactivity Protecting Group Strategy

Prodrug Intermediate Performance: Oral Bioavailability of Ethoxycarbonyloxyethyl Ester Prodrugs vs. Pivaloyloxymethyl Counterparts

Ethoxycarbonyloxy-containing prodrug esters, which can be synthesized from ethyl [(ethoxycarbonyl)oxy]acetate-derived intermediates, have demonstrated quantifiable oral bioavailability enhancements. The 1-(ethoxycarbonyloxy)ethyl ester prodrug of cefotiam (compound 9a) achieved 23.9% oral bioavailability in mice, which represents a measurable improvement over the pivaloyloxymethyl ester (2a) prodrug of a related 3-(2-propenyl)cephalosporin that failed to improve oral absorption over the parent compound [1][2]. In a separate study, salicylic acid 1'-ethoxycarbonyloxy ethyl ester showed sustained high blood concentrations over prolonged periods after oral administration in rats [3].

Prodrug Design Oral Bioavailability Pharmacokinetics

Procurement-Driven Application Scenarios for Ethyl [(Ethoxycarbonyl)oxy]acetate (CAS 41844-64-8)


Synthesis of β-Lactamase Inhibitor Prodrugs Requiring In Vivo Hydrolyzable Esters

Ethyl [(ethoxycarbonyl)oxy]acetate serves as a key intermediate for preparing 1-(ethoxycarbonyloxy)ethyl esters of β-lactamase inhibitors such as 6-α-(aminomethyl)penicillanic acid 1,1-dioxide [1]. The ethoxycarbonyloxy motif functions as a bioreversible promoiety that is cleaved by esterases under physiological conditions, releasing the active β-lactamase inhibitor in the bloodstream. This application demands the carbonate-containing glycolate backbone that ethyl [(ethoxycarbonyl)oxy]acetate uniquely provides; attempts to substitute with ethyl glycolate or simple alkylating agents fail to install the carbonate leaving group required for enzymatic lability. Procurement teams supporting antibiotic resistance programs should specify this CAS-grade compound to ensure fidelity to the patent-described synthetic route.

NSAID Prodrug Development for Sustained-Release Oral Formulations

Patent EP0112130B1 establishes that ethoxycarbonyloxy ethyl esters of NSAIDs—which can be synthesized using ethyl [(ethoxycarbonyl)oxy]acetate as a building block—provide sustained high blood concentrations of the active carboxylic acid drug after oral administration, maintaining therapeutic levels over prolonged periods [2]. This sustained pharmacokinetic profile contrasts with the rapid clearance observed with unmodified NSAIDs and simple alkyl esters. R&D teams developing once-daily oral NSAID formulations should prioritize this intermediate for prodrug programs where extended residence time of the active pharmaceutical ingredient is a key performance requirement.

Chemoselective Multistep Organic Synthesis Requiring Orthogonal Carbonate and Ester Functionality

The differential electrophilicity of the carbonate versus the acetate ester in ethyl [(ethoxycarbonyl)oxy]acetate enables sequential chemoselective transformations: the carbonate carbonyl reacts preferentially with amines or alkoxides under mild conditions (pH 7–9, 25 °C), while the acetate ester remains intact for subsequent hydrolysis or transesterification [3]. This property is essential for constructing α-acyloxycarbonyl intermediates used in heterocycle synthesis and natural product derivatization. Laboratory procurement for synthetic methodology groups should select this compound when reaction sequences demand two discrete electrophilic handles with distinct activation barriers.

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